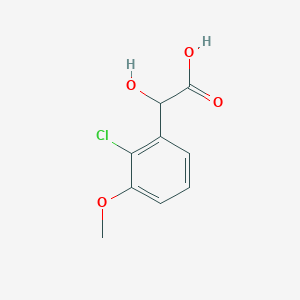![molecular formula C10H13ClO B13692988 [3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)
[3-(Chloromethoxy)propyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Chloromethoxy)propyl]benzene: is an organic compound with the molecular formula C10H13ClO. It consists of a benzene ring substituted with a 3-(chloromethoxy)propyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloromethoxy)propyl]benzene typically involves the reaction of benzene with 3-chloropropanol in the presence of a base, such as sodium hydroxide, and a phase transfer catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by a chloromethoxy group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: [3-(Chloromethoxy)propyl]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of [3-(Hydroxymethoxy)propyl]benzene.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of [3-(Hydroxymethoxy)propyl]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [3-(Chloromethoxy)propyl]benzene involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This compound can also participate in redox reactions, altering its oxidation state and forming different products.
類似化合物との比較
[3-(Bromomethoxy)propyl]benzene: Similar structure but with a bromine atom instead of chlorine.
[3-(Methoxymethoxy)propyl]benzene: Contains a methoxy group instead of a chloromethoxy group.
Uniqueness:
- The presence of the chloromethoxy group in [3-(Chloromethoxy)propyl]benzene makes it more reactive in nucleophilic substitution reactions compared to its methoxy or bromomethoxy analogs.
- Its specific reactivity profile allows for selective transformations in synthetic chemistry.
特性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
3-(chloromethoxy)propylbenzene |
InChI |
InChI=1S/C10H13ClO/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChIキー |
URONAYWODRPBTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCOCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


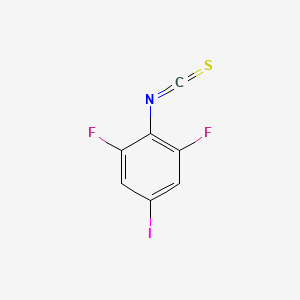
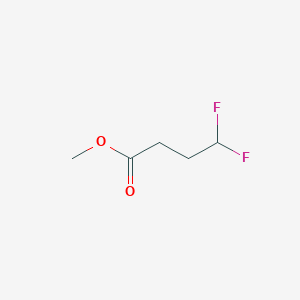
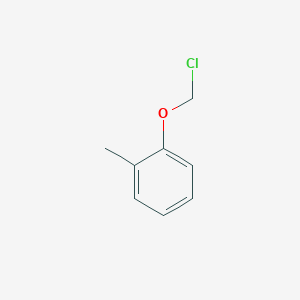
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)

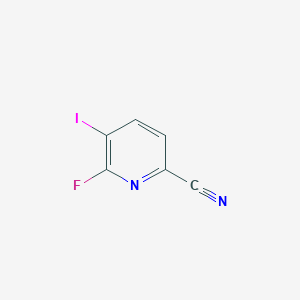
![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)

![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
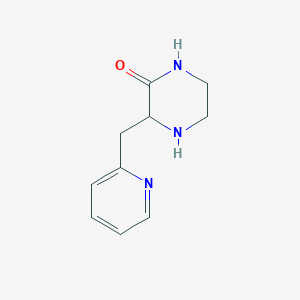
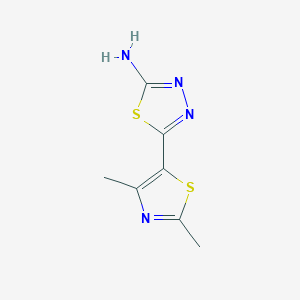
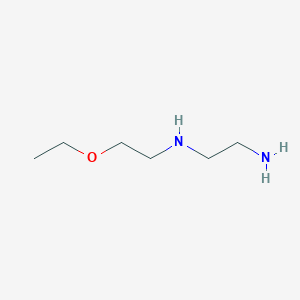
![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
